Ebastine-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ebastine-d5 is a deuterium-labeled version of Ebastine, a second-generation histamine H1 receptor antagonist. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Ebastine. The deuterium labeling helps in tracing the compound during various biochemical processes without altering its pharmacological properties .
Biochemical Analysis
Biochemical Properties
Ebastine-d5, like its parent compound Ebastine, is involved in biochemical reactions related to the histamine H1 receptor. It is formed from carebastine by the cytochrome P450 (CYP) isoform CYP3A4 . Ebastine binds to histamine H1 receptors with an IC50 value of 45 nM . It is selective for histamine H1 receptors over α1-adrenergic and muscarinic M1 and M2 receptors .
Cellular Effects
This compound, through its parent compound Ebastine, has been shown to have effects on various types of cells and cellular processes. For instance, Ebastine inhibits T cell proliferation and the production of IL-4 and IL-5 in isolated human T cells . It also reduces phytohemagglutinin-induced T cell migration and decreases LPS-induced IL-6 and TNF-α production by macrophages isolated from peripheral blood mononuclear cells (PBMCs) .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the histamine H1 receptor. As a histamine H1 receptor antagonist, it blocks the action of histamine, a compound released by cells in response to allergic and inflammatory reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, the pharmacokinetics of Ebastine were not modified by renal impairment . No apparent accumulation of Ebastine and carebastine occurred, and steady-state concentrations of Ebastine and carebastine were predictable from single-dose pharmacokinetics for both healthy subjects and patients with renal impairment .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For example, Ebastine inhibits histamine-induced and allergen-induced bronchospasm in guinea pigs . The ED50 values were 115 and 334 µg/kg, respectively .
Metabolic Pathways
This compound is involved in metabolic pathways primarily through its conversion from carebastine by the cytochrome P450 (CYP) isoform CYP3A4 . Both CYP2J2 and CYP3A play important roles in Ebastine sequential metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ebastine-d5 involves the incorporation of deuterium atoms into the Ebastine molecule. This is typically achieved through hydrogen-deuterium exchange reactions. The process begins with the synthesis of Ebastine, followed by the introduction of deuterium using deuterated reagents under controlled conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the deuterium labeling. The production is carried out in specialized facilities equipped to handle deuterated compounds, ensuring that the final product meets the required specifications for research purposes .
Chemical Reactions Analysis
Types of Reactions
Ebastine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding N-oxide derivative.
Reduction: Reduction reactions can be used to study the metabolic pathways of this compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the this compound molecule to study its structure-activity relationships.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium azide or potassium cyanide are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which are used to study its pharmacological and metabolic properties .
Scientific Research Applications
Ebastine-d5 is widely used in scientific research, including:
Chemistry: Used as a tracer in studying the chemical properties and reactions of Ebastine.
Biology: Helps in understanding the metabolic pathways and biological effects of Ebastine.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of Ebastine.
Industry: Employed in the development of new formulations and drug delivery systems.
Mechanism of Action
Ebastine-d5, like Ebastine, exerts its effects by antagonizing the histamine H1 receptor. This action prevents histamine from binding to the receptor, thereby inhibiting the allergic response. The deuterium labeling does not alter the mechanism of action but allows for detailed tracking of the compound in biological systems. The molecular targets include the histamine H1 receptors, and the pathways involved are related to the inhibition of histamine-induced signaling .
Comparison with Similar Compounds
Similar Compounds
Ebastine: The non-deuterated version of Ebastine-d5.
Loratadine: Another second-generation histamine H1 receptor antagonist.
Cetirizine: A widely used antihistamine with similar pharmacological properties.
Uniqueness
Ebastine-d5 is unique due to its deuterium labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This feature distinguishes it from other similar compounds, providing valuable insights into the behavior of Ebastine in biological systems .
If you have any more questions or need further details, feel free to ask!
Properties
IUPAC Name |
1-(4-tert-butylphenyl)-4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJJALKDDGIKVBE-UAVBZTRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.